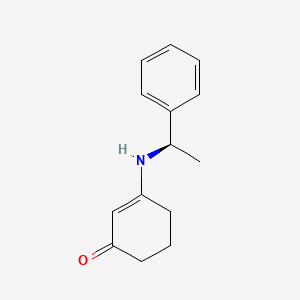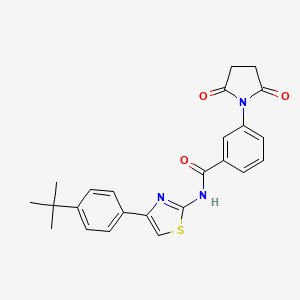
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It works by targeting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
tert-Butyl phenylazocarboxylates, which share structural features with the compound of interest, are versatile building blocks in synthetic organic chemistry. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions, and in radical reactions including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. These reactions are pivotal in constructing complex molecules for various applications, highlighting the compound's relevance in synthetic strategies and chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Anticancer Research
In anticancer research, derivatives structurally related to "N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide" have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies aim to discover novel therapeutic agents with improved efficacy and specificity for cancer treatment. For instance, the synthesis and evaluation of substituted benzamides for anticancer activity against breast, lung, colon, and ovarian cancer cell lines have demonstrated moderate to excellent activity, indicating the potential of these compounds in oncology research (Ravinaik et al., 2021).
Antimicrobial Applications
The synthesis of thiazole derivatives, including those structurally related to the compound , has shown significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents to combat resistant pathogens, underscoring the importance of such compounds in addressing global health challenges related to infectious diseases (Bikobo et al., 2017).
Material Science
In the field of materials science, compounds with tert-butyl and benzamide groups have been explored for their electrochromic properties. For example, polyamides with pendent carbazole groups synthesized from related compounds exhibit significant thermal stability and electrochromic performance. These materials are promising for applications in smart windows, displays, and other devices where reversible color changes are required, highlighting the versatility and potential of such compounds in advanced material applications (Hsiao et al., 2013).
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-24(2,3)17-9-7-15(8-10-17)19-14-31-23(25-19)26-22(30)16-5-4-6-18(13-16)27-20(28)11-12-21(27)29/h4-10,13-14H,11-12H2,1-3H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIODRDDEJJYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

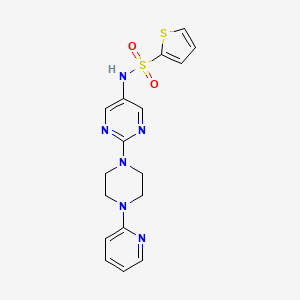
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
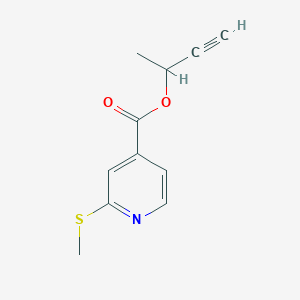
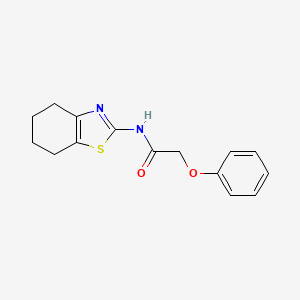
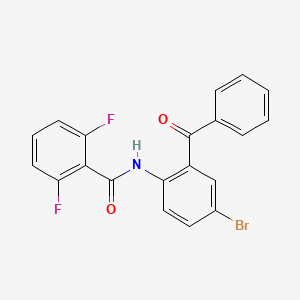
![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

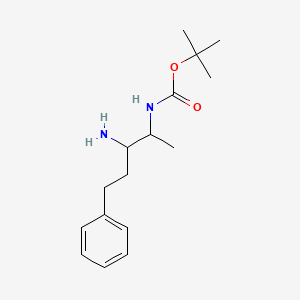
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)
